molecular formula C23H24N2O5 B12986793 Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate

Cat. No.: B12986793
M. Wt: 408.4 g/mol
InChI Key: CUTUECHMSUWIPQ-WOJGMQOQSA-N
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Description

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a substituted benzaldehyde in the presence of a base, followed by the addition of a substituted aniline and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano group or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)-2-butenoate: Similar structure but different substituents on the phenyl ring.

    Ethyl 2-cyano-3-methyl-2-octenoate: Similar cyano and ethyl ester groups but different carbon chain length.

    Ethyl 2-cyano-4-(3-methyl-2-oxazolidinylidene)-2-butenoate: Contains an oxazolidinylidene group instead of the substituted phenyl ring.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enoate

InChI

InChI=1S/C23H24N2O5/c1-5-29-23(27)18(13-24)11-17-7-9-20(21(12-17)28-4)30-14-22(26)25-19-8-6-15(2)10-16(19)3/h6-12H,5,14H2,1-4H3,(H,25,26)/b18-11+

InChI Key

CUTUECHMSUWIPQ-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)C)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)C)OC)C#N

Origin of Product

United States

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